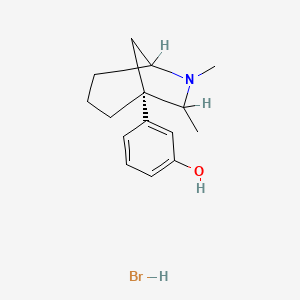
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(32Common reagents used in the synthesis include hydrogen bromide and boron tribromide, which act as catalysts in demethylation reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and other acids or bases that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azabicyclo derivatives and phenyl-substituted compounds, such as:
- 5,10,15,20-Tetrakis(m-hydroxyphenyl)porphyrin
- Ethyl-(m-hydroxyphenyl)dimethylammonium chloride
Uniqueness
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
60933-46-2 |
|---|---|
Formule moléculaire |
C15H22BrNO |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
3-[(1S)-6,7-dimethyl-6-azabicyclo[3.2.1]octan-1-yl]phenol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c1-11-15(12-5-3-7-14(17)9-12)8-4-6-13(10-15)16(11)2;/h3,5,7,9,11,13,17H,4,6,8,10H2,1-2H3;1H/t11?,13?,15-;/m1./s1 |
Clé InChI |
TYQOZHONWJMWPW-FFUOHJMMSA-N |
SMILES isomérique |
CC1[C@]2(CCCC(C2)N1C)C3=CC(=CC=C3)O.Br |
SMILES canonique |
CC1C2(CCCC(C2)N1C)C3=CC(=CC=C3)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


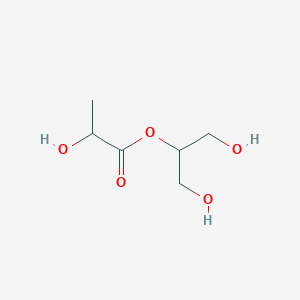
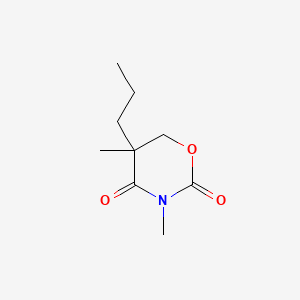
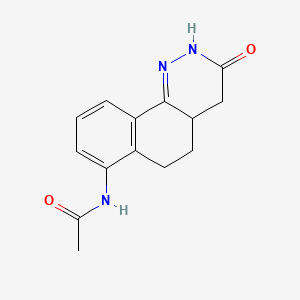
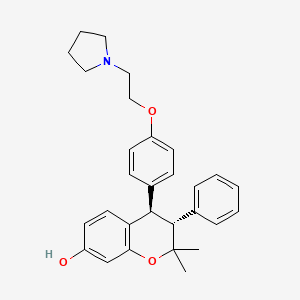
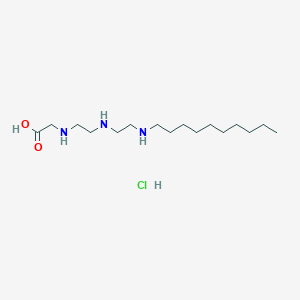
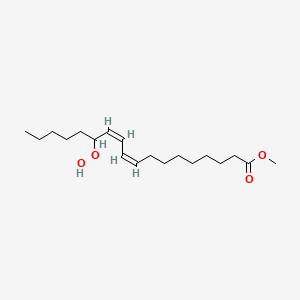
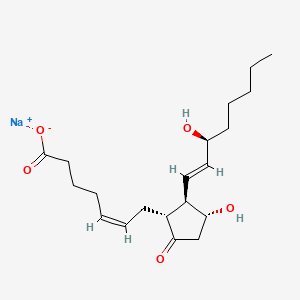
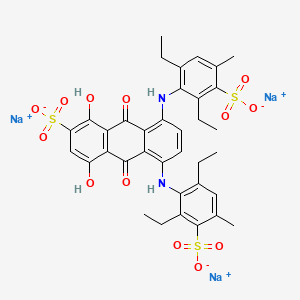

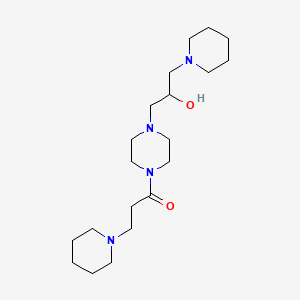
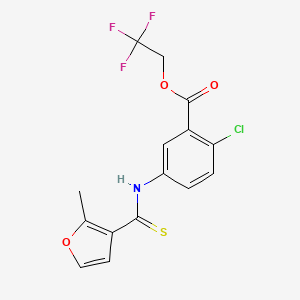
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


